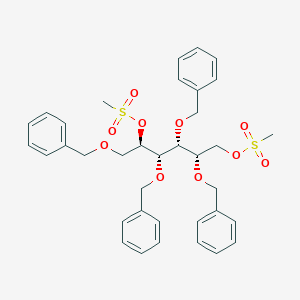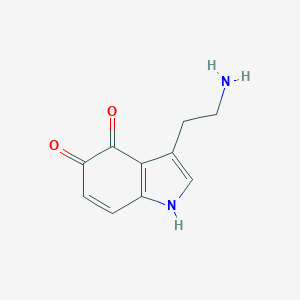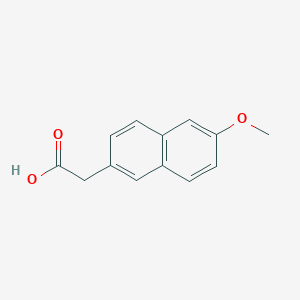
6-Methoxy-2-naphthylacetic acid
Overview
Description
6-Methoxy-2-naphthylacetic acid (6-MNA) is a natural compound found in plants, fungi, and bacteria. It is a phenolic acid, meaning it has a hydroxyl group attached to an aromatic ring, and is a member of the naphthoic acid family. 6-MNA has been studied extensively due to its unique biochemical and physiological properties, and its potential applications in scientific research.
Scientific Research Applications
Inflammation and Leukocyte Activation : 6-MNA decreases reactive oxygen species production in polymorphonuclear leukocytes stimulated with certain compounds. This action suggests its role in modulating leukocyte activation, which is crucial in understanding inflammatory responses (Allegrezza-Giulietti et al., 1993).
Pharmacological Applications as NSAID : As a potent non-steroidal anti-inflammatory drug (NSAID), 6-MNA can be used as a pro-drug to reduce gastrointestinal side-effects commonly associated with NSAIDs (Jeremy & Mikhailidis, 1989).
Obstetrics and Gynecology : It has been found effective in delaying glucocorticoid-induced premature labor in sheep, suggesting potential applications in managing preterm labor (Poore, Young & Hirst, 1999).
Phototoxicity Studies : 6-MNA is a major metabolite of nabumetone, a phototoxic NSAID. It has been studied for its photosensitizing properties, which is significant in understanding drug-induced phototoxicity (Canudas et al., 2005).
Percutaneous Drug Delivery : Research has shown that 6-MNA salts can improve its physicochemical properties for skin application, enhancing penetration into synovial fluid, which is beneficial for treating rheumatic diseases (Pawar et al., 2015).
Pharmacokinetics and Bioequivalence Studies : It is used in assay methods for pharmacokinetic and bioequivalence studies, indicating its significance in drug development and therapeutic monitoring (de Jager et al., 2000).
Mechanism of Action
Target of Action
The primary target of 2-(6-methoxynaphthalen-2-yl)acetic acid, also known as 6-Methoxy-2-naphthylacetic acid or 6-Methoxy-2-naphthaleneacetic acid, is the Cyclooxygenase (COX) enzyme . This enzyme plays a crucial role in the synthesis of prostanoids, including prostaglandins and thromboxanes, which are involved in inflammation and pain signaling .
Mode of Action
The compound acts as a competitive and non-selective COX inhibitor . It binds to the active site of the COX enzyme, preventing it from catalyzing the conversion of arachidonic acid to prostaglandins . This inhibition disrupts the signaling pathways of inflammation and pain .
Biochemical Pathways
The inhibition of the COX enzyme by 2-(6-methoxynaphthalen-2-yl)acetic acid affects the prostaglandin biosynthesis pathway . Prostaglandins are key mediators of inflammation and pain. By inhibiting their production, the compound effectively reduces these symptoms .
Pharmacokinetics
This suggests that it is likely produced in the body following the administration of Nabumetone and subsequent metabolic processes .
Result of Action
The primary result of the action of 2-(6-methoxynaphthalen-2-yl)acetic acid is the reduction of inflammation and pain . By inhibiting the COX enzyme and disrupting prostaglandin biosynthesis, the compound effectively diminishes the physiological responses typically associated with these conditions .
Action Environment
The action of 2-(6-methoxynaphthalen-2-yl)acetic acid can be influenced by various environmental factors. For instance, the compound’s stability and efficacy may be affected by factors such as temperature and pH . Additionally, the compound’s phototoxic properties suggest that exposure to light could potentially influence its activity .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
It is known to be a major metabolite of Nabumetone, an orally active COX-2 inhibitor with anti-inflammatory activity .
Cellular Effects
As a metabolite of Nabumetone, it may influence cell function through its anti-inflammatory activity .
Molecular Mechanism
As a metabolite of Nabumetone, it may exert its effects at the molecular level through the inhibition of COX-2, an enzyme involved in inflammation .
Metabolic Pathways
As a metabolite of Nabumetone, it may interact with enzymes or cofactors involved in the metabolism of this drug .
properties
IUPAC Name |
2-(6-methoxynaphthalen-2-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O3/c1-16-12-5-4-10-6-9(7-13(14)15)2-3-11(10)8-12/h2-6,8H,7H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHJFLPMVEFKEPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C=C2)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70178705 | |
| Record name | 6-Methoxy-2-naphthylacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70178705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
23981-47-7 | |
| Record name | 6-Methoxy-2-naphthylacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23981-47-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Methoxy-2-naphthylacetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023981477 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Methoxy-2-naphthylacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70178705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-methoxynaphthalene-2-acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.774 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 6-METHOXY-2-NAPHTHYLACETIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9H7K3YOD7Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





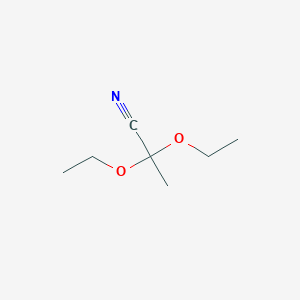
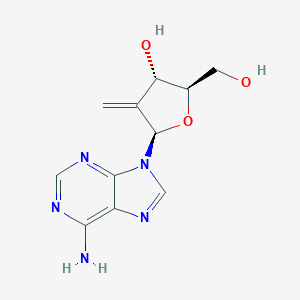
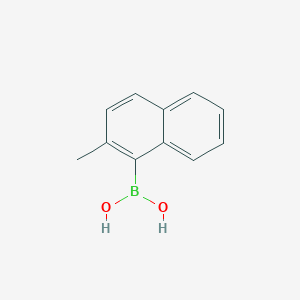

![(2R)-2,8-dimethyl-5,7-bis(trideuteriomethyl)-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-ol](/img/structure/B19988.png)

